3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene
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Overview
Description
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is a chemical compound characterized by its unique structure, which includes a diazirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene typically involves the reaction of 3-chloro-3-(2,2-diphenylpropoxy)propane with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene involves its interaction with specific molecular targets. The diazirene ring can undergo photolysis to generate reactive intermediates that can form covalent bonds with target molecules. This property makes it useful in photoaffinity labeling studies to identify and characterize protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(2,2-diphenylpropoxy)propane
- 3-Chloro-3-(2,2-diphenylpropoxy)butane
Uniqueness
3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is unique due to its diazirene ring, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring photoactivation, such as photoaffinity labeling.
Properties
CAS No. |
918903-40-9 |
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Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-chloro-3-(2,2-diphenylpropoxy)diazirine |
InChI |
InChI=1S/C16H15ClN2O/c1-15(12-20-16(17)18-19-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
XDEFFDWZAWDHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1(N=N1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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